Methyl 3-Chloro-4-(1-pyrrolidinyl)benzoate

Description

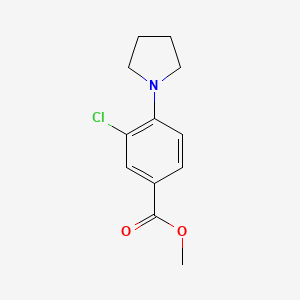

Methyl 3-Chloro-4-(1-pyrrolidinyl)benzoate (CAS: 19230-47-8) is a halogenated benzoate ester featuring a chlorine atom at the 3-position and a pyrrolidinyl group (a five-membered secondary amine ring) at the 4-position of the benzene ring. The methyl ester group at the 1-position contributes to its lipophilicity and metabolic stability.

Properties

IUPAC Name |

methyl 3-chloro-4-pyrrolidin-1-ylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO2/c1-16-12(15)9-4-5-11(10(13)8-9)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQJIFFWGPGZNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N2CCCC2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-Chloro-4-(1-pyrrolidinyl)benzoate typically involves the esterification of 3-chloro-4-(1-pyrrolidinyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .

Types of Reactions:

Substitution Reactions: The chlorine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The pyrrolidinyl group can be oxidized to form corresponding N-oxides under appropriate conditions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether are used.

Major Products:

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Pharmacological Potential : MCPB has been investigated for its effects on neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation can lead to anxiolytic (anxiety-reducing) and antidepressant effects, making it a candidate for treating central nervous system (CNS) disorders such as anxiety and depression .

- Enzyme Inhibition : The compound exhibits inhibitory effects on cytochrome P450 enzymes, which are crucial for drug metabolism. This property suggests potential drug-drug interactions that could influence the efficacy of other therapeutic agents .

2. Organic Synthesis

- Intermediate in Chemical Reactions : MCPB serves as an intermediate in the synthesis of more complex organic molecules. Its unique structural features allow it to participate in various chemical reactions, making it valuable in organic synthesis.

- Development of New Therapeutics : The compound's structure can be modified to create derivatives with enhanced biological activity or selectivity against specific targets, facilitating the development of new therapeutic agents.

MCPB's biological activity is primarily attributed to its interaction with neurotransmitter systems. Studies have shown that it can increase serotonin levels in the synaptic cleft, enhancing mood and reducing anxiety symptoms.

Table 1: Biological Targets of MCPB

| Biological Target | Interaction Type | Implication |

|---|---|---|

| Cytochrome P450 Enzymes | Inhibition | Potential drug-drug interactions |

| Neurotransmitter Receptors | Modulation | Possible treatment for anxiety and depression |

Case Studies

Case Study 1: MCPB in CNS Disorders

A study focusing on the anxiolytic effects of MCPB demonstrated that administration led to significant reductions in anxiety-like behavior in animal models. The results indicated that MCPB effectively increased serotonin levels, thereby enhancing mood and reducing anxiety symptoms .

Case Study 2: Pharmacokinetics and Drug Interactions

Research into the pharmacokinetics of MCPB revealed its potential for drug-drug interactions due to its inhibition of cytochrome P450 enzymes. This finding underscores the importance of understanding how MCPB may affect the metabolism of other drugs when co-administered.

Mechanism of Action

The mechanism of action of Methyl 3-Chloro-4-(1-pyrrolidinyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinyl group can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to inhibition or activation of enzymatic pathways, influencing various biochemical processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound is compared below with structurally related derivatives, focusing on substituent variations, functional groups, and biological implications.

Table 1: Key Structural Features and Properties

Key Comparative Insights

Substituent Effects on Bioactivity

- This compound: The compact pyrrolidinyl group may enhance membrane permeability due to its amine functionality, while the chlorine atom introduces steric and electronic effects.

- I-6230 and I-6473: These ethyl esters feature extended phenethylamino or phenethoxy linkers with pyridazine/isoxazole heterocycles. The larger substituents likely improve target binding affinity but may reduce metabolic stability compared to the methyl ester .

Functional Group Impact

- Ester vs. Ketone/Acid: The methyl/ethyl ester groups in benzoates (e.g., I-6230, I-6473) offer hydrolytic stability over ketones (e.g., 3',5'-dichloro propiophenone) or acids (e.g., glyoxylic acid derivative), which are more reactive or prone to rapid metabolism .

Heterocyclic Diversity

- Pyrrolidine vs. Pyridazine/Isoxazole : Pyrrolidine’s secondary amine may participate in hydrogen bonding, whereas pyridazine (a six-membered diazine) and isoxazole (an oxygen-nitrogen heterocycle) introduce distinct electronic profiles, affecting interactions with biological targets .

Biological Activity

Methyl 3-Chloro-4-(1-pyrrolidinyl)benzoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoate core with a chlorine atom and a pyrrolidine ring, contributing to its unique chemical reactivity and biological activity. The molecular formula is , with a molecular weight of approximately 239.70 g/mol. The presence of the pyrrolidine moiety is significant as it is commonly associated with various biological activities in medicinal compounds.

The compound interacts with multiple biological targets, particularly in the central nervous system (CNS). Its mechanism of action can be summarized as follows:

- Neurotransmitter Interaction : this compound may influence neurotransmitter systems, which are crucial for regulating mood and anxiety. It has been suggested that such compounds could serve as potential anxiolytics or antidepressants by modulating neurotransmitter levels.

- Cytochrome P450 Inhibition : The compound exhibits inhibitory effects on certain cytochrome P450 enzymes, which are essential for drug metabolism. This interaction raises concerns regarding potential drug-drug interactions that could affect the efficacy and safety of concurrent medications.

Biological Activity

Research indicates that this compound possesses notable biological activities:

- CNS Activity : Studies have shown that compounds with similar structures can exhibit significant CNS activity, potentially aiding in the treatment of anxiety and depression.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which could be beneficial in developing therapeutic agents against various diseases .

Case Studies and Research Findings

- Pharmacological Studies : A study highlighted the potential of pyrrolidine-containing compounds in treating CNS disorders. This compound was included in a broader analysis of similar compounds demonstrating significant activity against anxiety-related behaviors in animal models .

- Toxicological Assessments : Research into the metabolism of new psychoactive substances indicated that this compound undergoes biotransformation primarily through cytochrome P450 pathways, emphasizing the importance of understanding its metabolic profile for safety assessments .

- Comparative Analysis : A comparative study involving structurally related compounds demonstrated that this compound exhibited superior inhibitory effects on certain biological targets compared to its analogs, suggesting its potential as a lead compound for further development .

Table 1: Comparison of Biological Activities

| Compound Name | Biological Activity | IC50 (nM) |

|---|---|---|

| This compound | CNS activity, enzyme inhibition | TBD |

| Ethyl 2-Chloro-4-(1-pyrrolidinyl)benzoate | Moderate CNS activity | TBD |

| Methyl 2-Chloro-5-(1-pyrrolidinyl)benzoate | Low CNS activity | TBD |

Note: TBD indicates that specific IC50 values are yet to be determined based on ongoing research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.